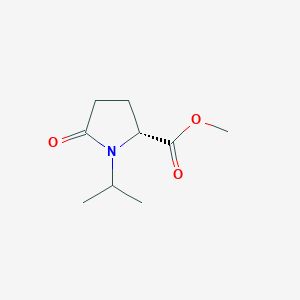

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate

Description

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a ketone group at the 5-position and an isopropyl substituent at the 1-position of the pyrrolidine ring. This article synthesizes information from diverse sources to compare its features with related compounds.

Properties

IUPAC Name |

methyl (2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-7(9(12)13-3)4-5-8(10)11/h6-7H,4-5H2,1-3H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBRMNPXGFMAHRX-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(CCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1[C@H](CCC1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate can be achieved through several methods. One efficient protocol involves the reduction of a precursor compound using sodium borohydride in methanol at low temperatures . Another method includes the inversion of an isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 . These methods are cost-effective, yield high amounts of the desired product, and are suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions . The conditions for these reactions are typically mild, ensuring the stability of the compound during the process.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Target Compound: 1-Position: Isopropyl group enhances lipophilicity compared to bulkier aromatic substituents. 2-Position: Methyl ester provides a hydrolyzable functional group, common in prodrug design.

Analog 1 : Methyl (2R,1R)-1-(1-carbamoyl-1-phenylmethyl)-pyrrolidine-2-carboxylate ()

Analog 2 : Methyl (4aR)-1-[(2,3-difluorophenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylate ()

Physicochemical Properties

Table 1: Comparative Physical Data

*Note: Direct data for the target compound are unavailable; properties inferred from analogs.

Biological Activity

Methyl (2R)-5-oxo-1-(propan-2-yl)pyrrolidine-2-carboxylate, a pyrrolidine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following:

- Molecular Formula : C₈H₁₃NO₃

- Molecular Weight : 171.19 g/mol

- CAS Number : 2089245-91-8

This compound features a pyrrolidine ring with a ketone and carboxylate functional group, which are crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. This compound has shown promising activity against various bacterial strains. For instance, derivatives of pyrrole have been reported to possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Methyl (2R)-5-oxo... | 3.12 - 12.5 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2.0 | Escherichia coli |

Anticancer Activity

The compound's structural characteristics suggest potential anticancer properties. Research indicates that similar pyrrolidine derivatives can induce apoptosis in cancer cell lines and inhibit tumor proliferation. A study demonstrated that certain analogs exhibited enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways crucial for microbial survival and cancer cell growth.

- Receptor Modulation : Some derivatives have been shown to modulate receptor activity, impacting cellular signaling pathways involved in proliferation and apoptosis .

Study on Antibacterial Activity

In a controlled study, several pyrrole derivatives were synthesized and evaluated for their antibacterial efficacy. This compound was included in the screening process, revealing an MIC comparable to established antibiotics. The results indicated that structural modifications could enhance activity against resistant strains .

Study on Anticancer Properties

In another investigation, a series of pyrrolidine compounds were assessed for their anticancer effects using various cancer cell lines. Methyl (2R)-5-oxo... demonstrated significant cytotoxic effects at low concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.